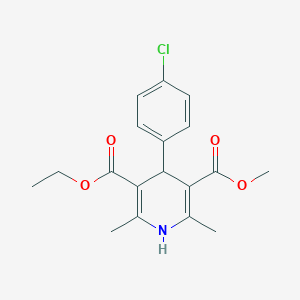
Ethyl methyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルは、ジヒドロピリジン類に属する化学化合物です。この種類の化合物は、特に心臓血管薬の分野において、重要な薬理学的特性を持つことで知られています。この化合物は、窒素原子1個と炭素原子5個を含む6員環であるジヒドロピリジン環を特徴とし、様々な置換基がそれに結合しています。
準備方法
合成ルートと反応条件
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルの合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、ハントシュ・ジヒドロピリジン合成であり、これは、アルデヒド(4-クロロベンズアルデヒドなど)、β-ケトエステル(酢酸エチルなど)、アンモニアまたはアンモニウム塩の縮合を伴います。 反応は通常、エタノール溶媒中で還流条件下で行われます .
工業的製造方法
工業的な環境では、この化合物の製造は、温度、溶媒、反応物の濃度などの反応条件を最適化することで、規模を拡大することができます。連続フロー反応器は、合成プロセスの効率と収率を高めるために使用できます。
化学反応の分析
反応の種類
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルは、以下を含む様々な化学反応を起こします。
酸化: ジヒドロピリジン環は、酸化されてピリジン誘導体を生成することができます。
還元: この化合物は、還元されてテトラヒドロピリジン誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 求電子置換反応には、塩化アルミニウム(AlCl₃)や塩化鉄(III)(FeCl₃)などの触媒が必要になることが多いです。
生成される主な生成物
酸化: ピリジン誘導体。
還元: テトラヒドロピリジン誘導体。
科学的研究の応用
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルは、科学研究において幅広い応用範囲を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的巨大分子との相互作用について研究されています。
医学: 高血圧やその他の心臓血管疾患の治療に使用できるカルシウムチャネルブロッカーとしての可能性について調査されています。
工業: 医薬品や農薬の開発に使用されています.
作用機序
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルの作用機序は、主にカルシウムチャネルブロッカーとしての役割に関係しています。血管の平滑筋細胞におけるL型カルシウムチャネルを介したカルシウムイオンの流入を阻害し、血管拡張とそれに続く血圧低下につながります。 この作用は、カルシウムチャネルの特定の部位への化合物の結合によって媒介され、その活性化を阻害します .
類似の化合物との比較
類似の化合物
ニフェジピン: 高血圧や狭心症の治療に使用される別のジヒドロピリジンカルシウムチャネルブロッカー。
アムロジピン: 類似の薬理学的効果を持つ長効性ジヒドロピリジンカルシウムチャネルブロッカー。
独自性
4-(4-クロロフェニル)-2,6-ジメチル-1,4-ジヒドロピリジン-3,5-ジカルボン酸エチルメチルは、その特定の置換基により、他のジヒドロピリジン誘導体と比較して、その薬物動態的および薬力学的特性に影響を与える可能性があります。 4-クロロフェニル基とエステル官能基の存在は、その溶解性、バイオアベイラビリティ、生物学的標的との相互作用に影響を与える可能性があります .
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker in the treatment of hypertension.
Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.
Nicardipine: Known for its vasodilatory effects and used in the management of angina and hypertension.
Uniqueness
3-ETHYL 5-METHYL 4-(4-CHLOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group and multiple methyl and ethyl substituents differentiate it from other dihydropyridine derivatives, potentially leading to unique interactions and effects in various applications.
特性
分子式 |
C18H20ClNO4 |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
5-O-ethyl 3-O-methyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20ClNO4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-6-8-13(19)9-7-12/h6-9,16,20H,5H2,1-4H3 |
InChIキー |
VJQOCMZFBDZJGU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















